molecular formula C6H11FO B12994438 Rel-(1R,3S)-3-fluorocyclohexan-1-ol

Rel-(1R,3S)-3-fluorocyclohexan-1-ol

Cat. No.: B12994438
M. Wt: 118.15 g/mol
InChI Key: XVHYGZFXBBUDTA-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-(1R,3S)-3-fluorocyclohexan-1-ol is a fluorinated cyclohexanol derivative characterized by a fluorine substituent at the 3-position and a hydroxyl group at the 1-position of the cyclohexane ring. Its stereochemistry is defined by the relative configuration (rel-) as (1R,3S), indicating the spatial arrangement of substituents. Fluorine’s electronegativity and small atomic radius significantly influence the compound’s polarity, acidity, and conformational stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C6H11FO

Molecular Weight

118.15 g/mol

IUPAC Name

(1R,3S)-3-fluorocyclohexan-1-ol

InChI

InChI=1S/C6H11FO/c7-5-2-1-3-6(8)4-5/h5-6,8H,1-4H2/t5-,6+/m0/s1

InChI Key

XVHYGZFXBBUDTA-NTSWFWBYSA-N

Isomeric SMILES

C1C[C@H](C[C@H](C1)F)O

Canonical SMILES

C1CC(CC(C1)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,3S)-3-fluorocyclohexan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone.

    Reduction: The ketone group is reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Chiral Resolution: The final step involves chiral resolution to obtain the desired enantiomer, which can be achieved using chiral catalysts or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,3S)-3-fluorocyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: 3-fluorocyclohexanone

    Reduction: Various cyclohexanol derivatives

    Substitution: Substituted cyclohexanol compounds

Scientific Research Applications

Rel-(1R,3S)-3-fluorocyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in drug development, particularly in designing chiral drugs with specific biological activities.

    Industry: Utilized in the production of materials with unique properties, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of Rel-(1R,3S)-3-fluorocyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can influence the compound’s reactivity and binding affinity due to its electronegativity and ability to form hydrogen bonds. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares rel-(1R,3S)-3-fluorocyclohexan-1-ol with key analogues, highlighting substituent-driven differences:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications References
Rel-(1R,3S)-3-methylcyclohexan-1-ol 3-methyl C₇H₁₄O 114.19 g/mol Higher lipophilicity; used in flavorants
Rel-(1R,3S)-3-methoxycyclohexan-1-amine HCl 3-methoxy, 1-amine (HCl salt) C₇H₁₆ClNO 165.66 g/mol Enhanced solubility; bioactive intermediate
Rel-(1R,3S)-3-amino-1-(trifluoromethyl)cyclohexanol 3-amino, 1-CF₃ C₇H₁₂F₃NO 183.17 g/mol Dual functionality (NH₂, CF₃); drug discovery
Rel-(1R,3S)-3-fluorocyclopentane-1-carboxylic acid Fluorine on cyclopentane, carboxylic acid C₆H₉FO₂ 132.13 g/mol Predicted pKa ~4.32; potential API intermediate

Key Observations:

  • Electron-Withdrawing vs. Donating Groups : Fluorine (electron-withdrawing) lowers the pKa of the hydroxyl group compared to methyl (electron-donating), enhancing acidity .
  • Functional Group Synergy: Compounds with multiple substituents (e.g., amino + trifluoromethyl in ) show enhanced bioactivity due to synergistic electronic and steric effects.

Physicochemical Properties

  • Boiling Point/Density: Fluorinated cyclohexanols are expected to have higher boiling points than methylated analogues due to increased polarity. For example, rel-(1R,3S)-3-fluorocyclopentane-1-carboxylic acid has a predicted boiling point of 231.5±33.0°C , whereas methylcyclohexanol (C₇H₁₄O) boils at ~173°C .
  • Acidity: Fluorine’s inductive effect lowers the pKa of the hydroxyl group. The pKa of this compound is anticipated to be ~10–12, closer to phenol (pKa ~10) than non-fluorinated cyclohexanol (pKa ~16) .

Research Findings and Limitations

  • Steric and Electronic Modulation : Fluorine’s small size allows minimal steric hindrance, enabling selective functionalization at adjacent positions. This contrasts with bulkier substituents like trifluoromethyl .
  • Gaps in Data : Experimental data for this compound are absent in the provided evidence; predictions rely on analogues like . Further studies on its crystallography and spectroscopic properties are needed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.